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Compound of Interest

Compound Name: MART-1 nonamer antigen

Cat. No.: B15599578 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of MART-1 (Melanoma

Antigen Recognized by T-cells 1), also known as Melan-A, nonamer analog peptides in

research. This document details the background, key analog peptides, and experimental

protocols for their application in immunotherapy and cancer research.

Introduction
MART-1 is a protein expressed in normal melanocytes and is frequently overexpressed in

melanoma cells, making it a key target for cancer immunotherapy.[1][2] T-cells can recognize

fragments of the MART-1 protein, specifically short peptides presented by Human Leukocyte

Antigen (HLA) class I molecules on the surface of melanoma cells. The native MART-127-35

nonamer peptide (AAGIGILTV) is a well-defined epitope recognized by cytotoxic T lymphocytes

(CTLs) in HLA-A2 positive individuals.[3][4] However, this native peptide exhibits relatively

weak binding to HLA-A2.[5] To enhance immunogenicity and anti-tumor responses,

researchers have developed analog peptides with improved HLA-A2 binding affinity and T-cell

activation potential.[1][6] These analogs are valuable tools for in vitro and in vivo studies aimed

at developing novel cancer vaccines and adoptive T-cell therapies.[1]

Key MART-1 Nonamer Analog Peptides
Several analog peptides of the MART-127-35 epitope have been developed and characterized.

These analogs typically involve amino acid substitutions at anchor positions to improve binding
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to the HLA-A*02:01 molecule or at T-cell receptor (TCR) contact residues to enhance T-cell

activation.

Table 1: Key MART-1 Analog Peptides and their Characteristics

Peptide Name Sequence
Modification from
Native (AAGIGILTV)

Key Features

Native MART-127-35 AAGIGILTV -
Weak binding to HLA-

A2.[5]

Melan-A26-35 (A27L) ELAGIGILTV

Alanine to Leucine

substitution at position

2 (relative to the

nonamer) in the

decamer precursor.

Improved HLA-

A*02:01 binding,

potent antigenicity and

immunogenicity.[1][7]

LAGIGILTV LAGIGILTV

Alanine to Leucine

substitution at position

1.

Behaves as a

superagonist, inducing

T-cells with enhanced

immunological

functions.[8][9]

ALGIGILTV ALGIGILTV

Alanine to Leucine

substitution at position

2.

Higher affinity for

HLA-A2.

[Leu28,β-

HIle30]MART-127-35
ALGIβ-HIleGILTV

Leucine for Alanine at

P2 and a β-homo-

isoleucine at P4.

Higher affinity to HLA-

A2 and prolonged

complex stability.[10]

Data Presentation: Quantitative Analysis of MART-1
Analog Peptides
The efficacy of MART-1 analog peptides is often evaluated based on their binding affinity to

HLA-A2 and their ability to elicit a cytotoxic T-cell response.

Table 2: HLA-A2 Binding Affinity of MART-1 Peptides
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Peptide
Relative Binding
Affinity (vs.
AAGIGILTV)

Dissociation
Constant (KD)

Source

AAGIGILTV (Native) 1 ~32 µM [11]

ELAGIGILTV 700-fold improvement 45 nM [11]

ALGIGILTV - -

LAGIGILTV - -

Note: Quantitative binding data is often presented as relative binding affinities or half-life of the

peptide-MHC complex. Direct KD values are not always available in the literature.

Table 3: Functional Avidity of T-cells Activated by MART-1 Peptides

Effector Cells Target Cells Peptide
Specific Lysis
(%) at 10 µM

Source

M1-CTLs T2 cells
MART-1A27L

(ELAGIGILTV)
~50-60% [12]

M1-CTLs T2 cells
Flu Matrix

Protein (Control)
<10% [12]

Melan-A analog

specific T-cells
U266 (HM1.24+) - ~38% [13]

Melan-A analog

specific T-cells
XG-1 (HM1.24+) - ~91% [13]

Experimental Protocols
Detailed methodologies for key experiments involving MART-1 nonamer analog peptides are

provided below.

Protocol 1: In Vitro T-Cell Expansion
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This protocol describes the generation of MART-1 specific cytotoxic T-lymphocytes (CTLs) from

peripheral blood mononuclear cells (PBMCs).

Materials:

Ficoll-Paque

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine,

100 U/mL penicillin, and 100 µg/mL streptomycin.

MART-1 analog peptide (e.g., ELAGIGILTV)

Recombinant human Interleukin-2 (IL-2)

Autologous dendritic cells (DCs) or artificial antigen-presenting cells (aAPCs)[12]

PBMCs from HLA-A2+ healthy donors or melanoma patients

Procedure:

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

Generate immature DCs from monocytes by culturing in the presence of GM-CSF and IL-4

for 5-7 days.

Mature the DCs by adding a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 48

hours.

Pulse the mature DCs with the MART-1 analog peptide (10 µg/mL) for 2-4 hours at 37°C.

Co-culture the peptide-pulsed DCs with autologous PBMCs at a responder-to-stimulator ratio

of 10:1.

Supplement the culture with IL-2 (e.g., 50 IU/mL) every 2-3 days.

Restimulate the T-cells with peptide-pulsed DCs every 7-10 days.
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After 2-3 rounds of stimulation, the expanded T-cells can be assessed for specificity and

cytotoxicity.

Protocol 2: Cytotoxicity Assay (Chromium-51 Release
Assay)
This assay measures the ability of MART-1 specific CTLs to lyse target cells presenting the

MART-1 peptide.

Materials:

MART-1 specific CTLs (effector cells)

T2 cells (TAP-deficient, HLA-A2+) or melanoma cell lines (HLA-A2+) (target cells)

MART-1 analog peptide

Sodium Chromate (51Cr)

Fetal Bovine Serum (FBS)

Triton X-100

Gamma counter

Procedure:

Label the target cells (e.g., T2 cells) with 51Cr (100 µCi per 1x106 cells) for 1 hour at 37°C.

Wash the labeled target cells three times with culture medium.

Pulse the target cells with the MART-1 analog peptide at various concentrations (e.g., 10-6 to

10 µM) for 1 hour at 37°C.[12]

Plate the peptide-pulsed target cells in a 96-well V-bottom plate (5,000 cells/well).

Add the effector CTLs at different effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
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For maximum release control, add 2% Triton X-100 to target cells. For spontaneous release

control, add medium only.

Incubate the plate for 4 hours at 37°C.

Centrifuge the plate and collect the supernatant.

Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma

counter.

Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x

(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous

Release)

Protocol 3: T-Cell Activation Assay (IFN-γ ELISpot)
This assay quantifies the number of antigen-specific T-cells that secrete IFN-γ upon

stimulation.

Materials:

PVDF-membrane 96-well plates

Anti-human IFN-γ capture antibody

Biotinylated anti-human IFN-γ detection antibody

Streptavidin-alkaline phosphatase conjugate

BCIP/NBT substrate

MART-1 specific T-cells

Peptide-pulsed T2 cells or autologous DCs

MART-1 analog peptide

Procedure:
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Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.

Wash the plate and block with RPMI medium containing 10% FBS for 1-2 hours.

Prepare stimulator cells (T2 cells or DCs) pulsed with the MART-1 analog peptide (10

µg/mL).

Add the MART-1 specific T-cells (responder cells) to the wells.

Add the peptide-pulsed stimulator cells. Include negative controls (unpulsed stimulators) and

positive controls (e.g., PHA).

Incubate the plate for 18-24 hours at 37°C.

Wash the plate and add the biotinylated anti-human IFN-γ detection antibody for 2 hours.

Wash and add the streptavidin-alkaline phosphatase conjugate for 1 hour.

Wash and add the BCIP/NBT substrate.

Stop the reaction by washing with water once spots have developed.

Count the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.

Visualizations
T-Cell Receptor Signaling Pathway
The interaction of a MART-1 analog peptide presented by an HLA-A2 molecule with a specific

T-cell receptor (TCR) on a CD8+ T-cell initiates a signaling cascade leading to T-cell activation

and effector functions.
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Caption: TCR signaling cascade upon recognition of MART-1 peptide.
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Experimental Workflow for CTL Generation and
Functional Assays
The following diagram illustrates the overall workflow from isolating PBMCs to performing

functional assays with MART-1 specific CTLs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15599578#using-mart-1-nonamer-analog-peptides-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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